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Compound of Interest

Compound Name: TAT-Gap19

Cat. No.: B561602 Get Quote

Welcome to the technical support center for TAT-Gap19. This resource is designed to assist

researchers, scientists, and drug development professionals in effectively utilizing TAT-Gap19
for the specific inhibition of Connexin 43 (Cx43) hemichannels. Here you will find

troubleshooting guides and frequently asked questions (FAQs) to address common issues

encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is TAT-Gap19 and how does it inhibit Cx43 hemichannels?

A1: TAT-Gap19 is a mimetic peptide designed to specifically block Cx43 hemichannels.[1][2] It

consists of two key components:

Gap19: A nine-amino-acid peptide (KQIEIKKFK) derived from the cytoplasmic loop of Cx43.

[3] It competitively binds to the C-terminal tail of Cx43, preventing the intramolecular

interaction between the C-terminus and the cytoplasmic loop that is essential for

hemichannel opening.[4][5][6]

TAT (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 TAT

protein (YGRKKRRQRRR). This motif facilitates the transport of Gap19 across the cell

membrane, allowing it to reach its intracellular target.[4][7]

This targeted mechanism allows TAT-Gap19 to inhibit Cx43 hemichannels without significantly

affecting gap junction channels.[1][7]
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Troubleshooting Guides
Problem 1: I am not observing any inhibition of hemichannel activity (e.g., no reduction in dye

uptake or ATP release) after applying TAT-Gap19.

Possible Causes and Solutions:

Suboptimal Concentration: The effective concentration of TAT-Gap19 can vary depending on

the cell type and experimental conditions.

Solution: Perform a dose-response curve to determine the optimal concentration for your

specific model. Start with a concentration range of 10 µM to 200 µM for in vitro

experiments.[8] For some cell types, concentrations up to 500 µM have been used.[3]

Insufficient Pre-incubation Time: TAT-Gap19 requires time to penetrate the cell membrane

and interact with its target.

Solution: Ensure a sufficient pre-incubation period. A pre-incubation time of 30-60 minutes

is generally recommended before stimulating hemichannel activity.[8]

Peptide Degradation: Improper storage or handling can lead to the degradation of the

peptide.

Solution: Store TAT-Gap19 powder at -80°C for long-term storage (up to 2 years) or -20°C

for shorter periods (up to 1 year).[1] Once reconstituted, store stock solutions at -80°C for

up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Incorrect Reconstitution: The peptide may not be fully solubilized.

Solution: Reconstitute TAT-Gap19 in sterile water or PBS.[1][2] If you encounter solubility

issues, gentle warming or sonication can help.[1]

Low Cx43 Expression: The target cells may not express sufficient levels of Cx43.

Solution: Verify Cx43 expression in your cell model using techniques such as Western

blotting or immunofluorescence.
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Problem 2: How can I be sure that the observed effects are specific to Cx43 hemichannel

inhibition and not off-target effects?

Solutions:

Use a Control Peptide: A scrambled version of Gap19 or the TAT peptide alone should be

used as a negative control to rule out non-specific effects of the peptide sequence or the TAT

motif itself.[8] Some studies have noted that the TAT peptide alone can influence

inflammatory markers in certain endothelial cells.[4]

Confirm Specificity for Cx43: TAT-Gap19 has been shown to be specific for Cx43 and does

not significantly inhibit Pannexin-1 (Panx1) channels at concentrations that block Cx43

hemichannels. However, at higher concentrations (around 500 µM), some minor inhibition of

Panx1 channels has been observed.[3]

Orthogonal Validation: Use alternative methods to confirm the role of Cx43 hemichannels,

such as siRNA-mediated knockdown of Cx43 or using cells from Cx43 knockout animals.

Quantitative Data Summary
The following tables summarize the effective concentrations of TAT-Gap19 for in vitro and in

vivo applications as reported in the literature.

Table 1: In Vitro Effective Concentrations of TAT-Gap19
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Cell
Type/Model

Assay
Effective
Concentration

IC50 Reference

C6 glioma cells
Hemichannel

Inhibition
- ~7 µM [5][7]

Cultured cortical

astrocytes
ATP Release 10-200 µM ~142 µM [5][8]

Cultured cortical

astrocytes

Ethidium

Bromide Uptake
344-688 µM - [7]

HeLa cells

expressing Cx43

Electrophysiolog

y (unitary

currents)

100-200 µM - [3][9]

Telomerase-

immortalized

human Coronary

Artery/Microvasc

ular Endothelial

cells

(TICAE/TIME)

Various (ROS,

cell death,

inflammation)

100 µM - [4]

Table 2: In Vivo Administration and Effective Doses of TAT-Gap19
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Animal Model
Administration
Route

Dosage Outcome Reference

Mice (C57Bl6)
Intracarotid

injection
45 mg/kg

Peptide detected

in brain tissue
[7]

Mice (C57Bl6)
Intravenous (tail

vein)
55 mg/kg

Peptide detected

in brain tissue

after 24h

[1][7]

Mice
Intraperitoneal

(osmotic pump)

1 mg/kg/day (for

2 weeks)

Alleviated liver

fibrosis
[1]

Mice
Intraperitoneal

(TAT-conjugate)
25 mg/kg

Neuroprotection

in

ischemia/reperfu

sion model

[8]

Mice
Intracerebroventr

icular
300 µg/kg

Reduced infarct

volume in stroke

model

[8]

Experimental Protocols
Protocol 1: Dye Uptake Assay for Measuring Cx43 Hemichannel Activity

This protocol is adapted from studies on cultured astrocytes.[7]

Cell Culture: Plate astrocytes on glass coverslips and culture until confluent.

Induction of Hemichannel Opening: Treat cells with pro-inflammatory cytokines (e.g., 10

ng/mL each of TNF-α and IL-1β) for 3 hours to activate Cx43 hemichannels.[7] Alternatively,

a calcium-free solution can be used to induce opening.[7]

TAT-Gap19 Incubation: Pre-incubate the cells with the desired concentration of TAT-Gap19
for 30 minutes prior to and during the dye uptake period.

Dye Loading: Add a fluorescent dye such as ethidium bromide (Etd+) to the culture medium.
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Imaging: After the incubation period, wash the cells to remove excess dye and acquire

fluorescence images using a microscope.

Quantification: Measure the fluorescence intensity within the cells to quantify dye uptake. A

significant reduction in fluorescence in TAT-Gap19 treated cells compared to controls

indicates inhibition of hemichannel activity.

Protocol 2: ATP Release Assay

This protocol is based on experiments performed in cultured cortical astrocytes.[5]

Cell Culture: Grow astrocytes in culture plates to the desired confluency.

TAT-Gap19 Pre-incubation: Pre-incubate the cells with various concentrations of TAT-Gap19
for 30 minutes.

Stimulation of ATP Release: Trigger ATP release by applying a stimulus such as glutamate

(e.g., 100 µM for 15 minutes).[5]

Sample Collection: Collect the extracellular medium from each well.

ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-

luciferase-based ATP assay kit.

Data Analysis: Compare the amount of ATP released from TAT-Gap19 treated cells to that

from untreated control cells to determine the extent of inhibition.
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Caption: Mechanism of TAT-Gap19 inhibition of Cx43 hemichannels.
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Caption: Experimental workflow for a dye uptake assay.
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Caption: Troubleshooting logic for lack of TAT-Gap19 effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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